molecular formula C10H13Cl2NO B2455858 6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 2460756-94-7

6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B2455858
CAS No.: 2460756-94-7
M. Wt: 234.12
InChI Key: XJOQPAYBMLTDRY-UHFFFAOYSA-N
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Description

6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the molecular formula C10H12ClNO·HCl. It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .

Properties

IUPAC Name

6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO.ClH/c1-13-10-5-8-6-12-3-2-7(8)4-9(10)11;/h4-5,12H,2-3,6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJOQPAYBMLTDRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CCNCC2=C1)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization with Subsequent Functionalization

A foundational approach to tetrahydroisoquinoline derivatives involves the Bischler-Napieralski cyclization, typically starting from β-phenethylamide precursors. For 6-chloro-7-methoxy substitution, this method would require a pre-functionalized phenethylamine derivative bearing chloro and methoxy groups at positions 6 and 7 of the eventual isoquinoline core.

In a modified protocol inspired by the synthesis of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride, the introduction of methoxy and chloro groups could occur prior to cyclization. For instance, starting with 3-chloro-4-methoxyphenethylamine, cyclization using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) would yield the dihydroisoquinoline intermediate, which is subsequently reduced to the tetrahydro form via catalytic hydrogenation. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Direct Functionalization of Tetrahydroisoquinoline Intermediates

An alternative strategy involves post-cyclization functionalization. For example, 1,2,3,4-tetrahydroisoquinoline can be halogenated at position 6 using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS). The methoxy group at position 7 is introduced via nucleophilic aromatic substitution (NAS) using sodium methoxide (NaOMe) under controlled conditions. However, this method faces challenges due to the electron-rich nature of the aromatic ring after chlorination, which may necessitate directing groups or harsh reaction conditions.

Experimental Procedures and Optimization

Stepwise Synthesis from 4-Chloro-7-Methoxyquinoline-6-Carboxamide

Drawing parallels from the preparation of 4-[3-chloro-4-(N′-cyclopropylureido)phenoxy]-7-methoxyquinoline-6-carboxamide methanesulfonate, a related quinoline derivative, the following adapted steps are proposed:

  • Synthesis of 4-Chloro-7-Methoxyquinoline-6-Carboxamide :

    • React 4-hydroxy-7-methoxyquinoline-6-carboxylic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by treatment with ammonium hydroxide to yield the carboxamide.
    • Chlorination at position 4 using phosphorus oxychloride (POCl₃) under reflux conditions.
  • Reduction to Tetrahydroisoquinoline :

    • Catalytic hydrogenation of the quinoline ring using palladium on carbon (Pd/C) in a methanol/HCl mixture under 1–4 atm hydrogen pressure reduces the heterocycle to the tetrahydro form while preserving the chloro and methoxy substituents.

Key Optimization Parameters :

  • Temperature : Hydrogenation at 50–65°C improves reaction kinetics without compromising selectivity.
  • Catalyst Loading : 5% Pd/C achieves complete reduction within 16–20 hours.
  • Acid Concentration : Hydrochloric acid (12N) ensures protonation of the amine, facilitating salt formation and crystallization.

Benzyl Protection-Deprotection Strategy

A method adapted from CN110724098A involves:

  • Benzylation : Protecting the secondary amine of 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF).
  • Functionalization : Introducing methoxy at position 7 via NAS, replacing one chlorine with methoxy using NaOMe.
  • Deprotection : Hydrogenolytic removal of the benzyl group under H₂/Pd/C in methanol/HCl yields the target hydrochloride salt.

Critical Observations :

  • Solvent Choice : DMF enhances reaction homogeneity for benzylation, while methanol facilitates efficient hydrogenolysis.
  • Yield Improvements : Multi-stage extraction and pH-controlled crystallization (pH 1–2 for hydrochloride precipitation) achieve >90% purity.

Comparative Analysis of Synthetic Methods

Method Advantages Challenges Yield
Bischler-Napieralski High regioselectivity Requires pre-functionalized precursors 60–75%
Post-Cyclization NAS Flexibility in substituent introduction Harsh conditions may degrade sensitive groups 50–65%
Hydrogenation of Quinoline Utilizes stable intermediates Requires high-pressure equipment 80–90%

Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : The hydrochloride salt exhibits characteristic downfield shifts for aromatic protons (δ 7.52 ppm for C6-H) and methoxy groups (δ 3.33 ppm).
  • HPLC : Purity >99% with single impurities <0.2% is achievable via recrystallization from water/DMF mixtures.

Particle Size Control

Micronization using jet mills or fluidized-bed systems ensures optimal solubility for pharmaceutical formulations. Particle sizes <10 µm are preferred for enhanced bioavailability.

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce various functionalized isoquinolines .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydroisoquinoline compounds exhibit notable antimicrobial properties. Studies indicate that 6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has potential as an antibacterial agent against various pathogens.

  • Case Study : A study published in the Royal Society of Chemistry highlighted the synthesis of several analogs and their evaluation against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The results showed that certain derivatives exhibited significant antimicrobial activity with minimal inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis .

Antitumor Activity

The compound has been investigated for its antitumor potential. The structural characteristics of tetrahydroisoquinoline derivatives allow them to inhibit tumor growth and induce apoptosis in cancer cells.

  • Research Findings : In vitro studies have shown that certain tetrahydroisoquinoline derivatives can effectively inhibit the proliferation of cancer cell lines, suggesting their potential as anticancer agents .

Neuroprotective Effects

Tetrahydroisoquinolines are known for their neuroprotective properties, which may be beneficial in treating neurodegenerative diseases.

  • Mechanism of Action : The neuroprotective effects are attributed to the compound's ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that include cyclization processes. Characterization methods such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialMycobacterium smegmatisSignificant antibacterial activity
AntimicrobialPseudomonas aeruginosaEffective inhibition
AntitumorVarious cancer cell linesInhibition of cell proliferation
NeuroprotectiveNeuronal cell linesReduction in oxidative stress

Mechanism of Action

The mechanism of action of 6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-6-methoxy-1,2,3,4-tetrahydroisoquinoline
  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline

Uniqueness

6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Biological Activity

6-Chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C10H12ClNO
  • Molecular Weight : 234.12 g/mol
  • CAS Number : 1820687-14-6
  • Purity : ≥ 95%

This compound is characterized by the presence of a chloro and methoxy group on the tetrahydroisoquinoline structure, which is crucial for its biological activity.

1. Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties. It has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to protect neurons from oxidative stress and apoptosis has been highlighted in various studies.

2. Anticancer Activity

The compound has shown promise in cancer research. In vitro studies demonstrate its ability to inhibit the proliferation of cancer cell lines. For instance, it was found to have an IC50 value of approximately 10 µM against K562 leukemia cells, suggesting moderate cytotoxicity without significant toxicity to normal cells .

3. Modulation of P-glycoprotein (P-gp)

P-glycoprotein is a crucial efflux transporter associated with multidrug resistance in cancer therapy. Compounds with similar structures have been shown to modulate P-gp activity. Specifically, the presence of methoxy groups enhances the inhibitory effect on P-gp, which can lead to increased accumulation of chemotherapeutic agents within resistant cancer cells .

Study on Neuroprotection

A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of various tetrahydroisoquinoline derivatives, including this compound. The results indicated that this compound significantly reduced neuronal cell death in models of oxidative stress induced by hydrogen peroxide .

Study on Anticancer Properties

Another research focused on the anticancer potential of this compound revealed that it could enhance the efficacy of doxorubicin in resistant cancer cell lines by inhibiting P-gp activity. This study demonstrated that co-treatment with this compound and doxorubicin resulted in a synergistic effect leading to decreased cell viability in resistant K562 cells .

Summary of Biological Activities

Activity TypeMechanism/EffectReference
NeuroprotectionReduces oxidative stress-induced apoptosis
AnticancerInhibits proliferation of cancer cells
P-glycoprotein modulationEnhances drug accumulation in resistant cells

Q & A

Q. What are the standard synthetic routes for 6-chloro-7-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of substituted phenethylamine precursors. For example, chloro and methoxy substituents are introduced via electrophilic substitution or palladium-catalyzed coupling. Key steps include:

  • Reductive amination to form the tetrahydroisoquinoline core.
  • Halogenation (e.g., using POCl₃ or NCS) at the 6-position.
  • Methoxy group introduction via nucleophilic substitution or methylation.

Q. Critical factors :

  • Temperature control (e.g., ≤0°C for halogenation to avoid side reactions).
  • Solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps).
  • Catalyst selection (e.g., Pd(OAc)₂ for coupling reactions).

Yields for analogous compounds (e.g., 6-bromo-7-methoxy derivatives) range from 62% to 77% under optimized conditions .

Q. How is the compound structurally characterized, and what analytical techniques are essential?

Core methodologies :

  • NMR spectroscopy :
    • ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons influenced by chlorine’s electron-withdrawing effect) .
    • 2D NMR (COSY, HSQC) resolves coupling patterns in the tetrahydroisoquinoline ring.
  • Mass spectrometry (HRMS or LC-MS) : Confirms molecular ion ([M+H]⁺) and isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl doublet) .
  • X-ray crystallography : Resolves stereochemistry and salt formation (hydrochloride confirmation) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility :
    • Highly soluble in polar aprotic solvents (DMSO, DMF) and moderately in methanol/water (due to hydrochloride salt) .
    • Poor solubility in non-polar solvents (e.g., hexane).
  • Stability :
    • Degrades under prolonged light exposure (store at 2–8°C in amber vials) .
    • Hydrolytically stable at pH 4–6; avoid strong bases to prevent dehydrohalogenation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields for this compound?

Methodological approach :

  • Variable analysis : Compare reaction parameters (e.g., catalyst loading, solvent purity) across studies. For instance, lower yields (e.g., 62% for 6-chloro-THIQ vs. 77% for methoxy analogs) may stem from steric hindrance during halogenation .
  • Replicate protocols : Use controlled conditions (e.g., inert atmosphere, anhydrous solvents) to minimize side reactions.
  • Byproduct identification : Employ LC-MS or GC-MS to detect impurities (e.g., over-oxidized products) .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacological assays?

  • pH adjustment : Maintain pH 4–6 using buffer systems (e.g., citrate-phosphate) to prevent hydrolysis .
  • Lyophilization : Prepare stable lyophilized powders for long-term storage .
  • Co-solvents : Use DMSO-water mixtures (≤10% DMSO) to enhance solubility without destabilizing the hydrochloride salt .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

Comparative analysis framework :

  • Chloro vs. bromo analogs : Chlorine’s smaller size may enhance receptor binding affinity, while bromo derivatives show higher lipophilicity (logP comparison via HPLC) .
  • Methoxy position : Para-methoxy groups (7-position) improve metabolic stability vs. ortho-substituted analogs .
  • In vitro assays : Test against target enzymes (e.g., monoamine oxidases) to correlate substituent effects with IC₅₀ values .

Q. What advanced techniques validate the compound’s purity for regulatory submissions?

  • HPLC-DAD/ELSD : Quantify impurities (e.g., ≤0.1% by area normalization) using C18 columns and acetonitrile/water gradients .
  • Elemental analysis : Confirm stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography) .
  • Forced degradation studies : Expose to heat, light, and pH extremes to identify degradation pathways (ICH Q1A guidelines) .

Q. How can researchers address conflicting data on the compound’s spectroscopic properties in literature?

  • Standardized protocols : Use deuterated solvents (e.g., DMSO-d₆) and internal standards (TMS) for NMR reproducibility .
  • Cross-lab validation : Collaborate to replicate spectra under identical conditions.
  • Density functional theory (DFT) : Predict NMR chemical shifts to verify experimental data .

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